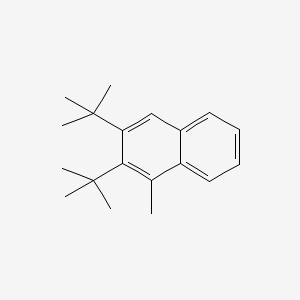
2,3-Ditert-butyl-1-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Ditert-butyl-1-methylnaphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of two tert-butyl groups and one methyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Ditert-butyl-1-methylnaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective substitution at the desired positions on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar Friedel-Crafts conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Ditert-butyl-1-methylnaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Ditert-butyl-1-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2,3-Ditert-butyl-1-methylnaphthalene involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Ditert-butyl-1-naphthol
- 2,3-Ditert-butyl-1-naphthoquinone
- 2,3-Ditert-butyl-1-naphthylamine
Uniqueness
2,3-Ditert-butyl-1-methylnaphthalene is unique due to the presence of both tert-butyl and methyl groups on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
85650-82-4 |
|---|---|
Molekularformel |
C19H26 |
Molekulargewicht |
254.4 g/mol |
IUPAC-Name |
2,3-ditert-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C19H26/c1-13-15-11-9-8-10-14(15)12-16(18(2,3)4)17(13)19(5,6)7/h8-12H,1-7H3 |
InChI-Schlüssel |
XBPHZCZACBPFHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC2=CC=CC=C12)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
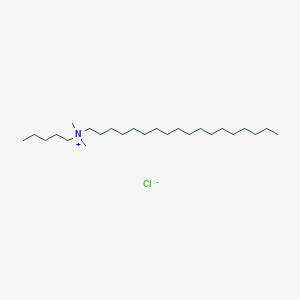
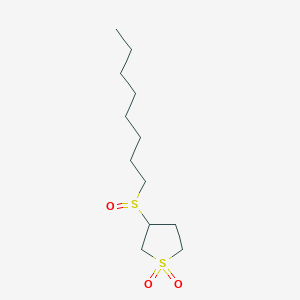


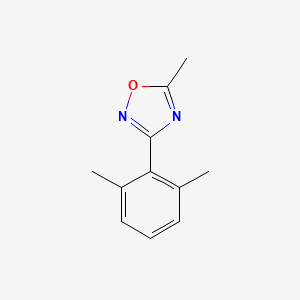
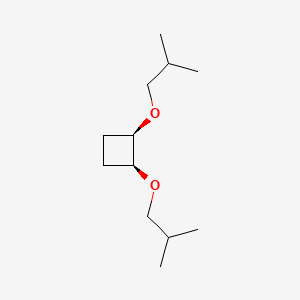
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
![Benzenesulfonimidoyl chloride, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14403831.png)
![2-[(Butylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14403836.png)
![N-[3-(3-Chlorophenyl)propanoyl]-L-tyrosine](/img/structure/B14403839.png)

![Ethyl 4-[5-(hydrazinylidenemethyl)furan-2-yl]benzoate](/img/structure/B14403849.png)
![4-[Benzyl(ethyl)amino]butanenitrile](/img/structure/B14403860.png)
